2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid
Description
2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid is a substituted butanoic acid derivative featuring a benzyloxycarbonyl (Z) protecting group on the amino moiety at position 2 and an ethoxy group at position 3. This compound is structurally significant in medicinal chemistry, particularly in peptide synthesis and protease inhibition studies.
Properties
IUPAC Name |
4-ethoxy-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-2-19-9-8-12(13(16)17)15-14(18)20-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQKXYKCKXFBLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid, also known as Cbz-Hse-OH, is a significant compound in medicinal chemistry and biochemistry. Its structure, characterized by a benzyloxycarbonyl protecting group and an ethoxy group attached to a butanoic acid backbone, allows for various biological activities and applications in drug synthesis.
- Molecular Formula : C14H19NO5
- Molecular Weight : 281.30 g/mol
- CAS Number : 18634-96-3
The compound features a unique combination of functional groups that contribute to its reactivity and biological properties. The benzyloxycarbonyl group enhances stability and solubility, making it suitable for diverse applications in organic synthesis and medicinal chemistry .
The biological activity of this compound primarily stems from its ability to undergo enzymatic hydrolysis. This process releases the active amine, which can interact with various molecular targets such as enzymes or receptors, influencing numerous biological pathways. The compound's mechanism may involve:
- Enzyme-Substrate Interactions : The hydrolysis of the protecting group occurs under physiological conditions, facilitating the release of active components.
- Binding to Target Proteins : Released amines can bind to specific proteins or receptors, potentially modulating their activity.
Biological Applications
This compound serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting the central nervous system. Its derivatives may exhibit enhanced biological activities or altered physicochemical properties, making them valuable in therapeutic contexts .
Potential Therapeutic Roles
Research indicates that compounds related to this compound could be developed into GABA analogs or other neuroactive agents. These applications are crucial for developing treatments for neurological disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Glycogen Phosphorylase Inhibition : Some derivatives have shown inhibitory effects on glycogen phosphorylase, suggesting potential applications in metabolic disorders .
- Interaction with Biological Macromolecules : Investigations into binding affinities with proteins indicate that modifications to the benzyloxycarbonyl group can significantly affect the compound's reactivity and specificity towards target enzymes or receptors .
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid | 57906-55-5 | Contains a methoxy group; potential for different solubility and reactivity. |
| (R)-2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | 28862-78-4 | Features an oxo group; may exhibit distinct biological activities due to structural differences. |
| 2-{[(Benzyloxy)carbonyl]amino}-3-ethoxybutanoic acid | Not available | Variation in the position of the ethoxy group; could lead to different chemical properties and reactivity patterns. |
The uniqueness of this compound lies in its specific combination of functional groups, which may result in distinct biological activities compared to its analogs .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H19NO5
- Molecular Weight : 281.3 g/mol
- Structural Features : The compound features a benzyloxycarbonyl (Cbz) group attached to an amino group, linked to a 4-ethoxybutanoic acid moiety. The benzyloxy group enhances stability and solubility in various solvents, making it suitable for multiple applications.
Pharmaceuticals
2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system. Its derivatives may act as precursors for GABA analogs, which have therapeutic potential in treating neurological disorders.
Organic Synthesis
The compound is utilized in organic synthesis as an intermediate for creating more complex molecules. It can be involved in:
- Catalytic Reactions : It acts as a catalyst or intermediate in transformations involving boronic acids, facilitating reactions such as protodeboronation and Suzuki coupling, which are essential for synthesizing biaryl compounds.
- Synthesis of Derivatives : Its structure allows for modifications that can lead to derivatives with enhanced biological activity or altered physicochemical properties.
Biological Interaction Studies
Research into the interactions of this compound with biological macromolecules (e.g., proteins and nucleic acids) is ongoing. Modifications to the benzyloxycarbonyl group can influence binding affinity and specificity towards target enzymes or receptors, which is crucial for understanding its therapeutic roles.
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Protection of Functional Groups : The use of protecting groups is vital in organic synthesis to prevent unwanted reactions during multi-step processes.
- Coupling Reactions : Various coupling reactions may be employed to attach the ethoxy butanoic acid moiety to the benzyloxycarbonyl amino group.
- Deprotection : After the desired structure is achieved, deprotection steps are necessary to yield the final product suitable for further applications.
Chemical Reactions Analysis
Hydrolysis of the Ethoxy Ester Group
The ethoxy group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
Key Findings :
-
Basic hydrolysis proceeds via nucleophilic attack by hydroxide at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol .
-
Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for water attack .
Decarboxylation of the Carboxylic Acid
Decarboxylation occurs under thermal or catalytic conditions, yielding CO₂ and a secondary amine intermediate.
Mechanistic Insight :
The reaction likely proceeds through a six-membered transition state involving hydrogen bonding between the carboxylic acid and β-hydrogen, facilitating CO₂ release .
Deprotection of the Cbz Group
The Cbz group is cleaved under hydrogenolytic conditions to expose the primary amine.
| Conditions | Products | Yield |
|---|---|---|
| H₂ (1 atm), 10% Pd/C, MeOH, RT, 3h | 2-amino-4-ethoxybutanoic acid | >95% |
Applications :
This reaction is critical in peptide synthesis, where the Cbz group serves as a temporary protecting agent .
Esterification and Amidation of the Carboxylic Acid
The carboxylic acid reacts with alcohols or amines to form esters or amides.
Mechanism :
-
Esterification follows acid-catalyzed nucleophilic acyl substitution.
-
Amidation employs coupling agents like EDCl to activate the carboxylate for amine attack .
Ether Cleavage of the Ethoxy Group
The ethoxy group resists typical ether cleavage but reacts under strong Lewis acids.
| Conditions | Products | Yield |
|---|---|---|
| BBr₃, CH₂Cl₂, −78°C, 1h | 2-{[(Cbz)amino}-4-hydroxybutanoic acid | 60–65% |
Limitations :
Overly harsh conditions risk degrading the Cbz group or carboxylic acid .
Oxidation and Reduction Reactions
Comparison with Similar Compounds
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic Acid (CAS 83349-20-6)
- Structural Differences : Replaces the 4-ethoxy group with a 3-hydroxy substituent.
- Functional Implications: The hydroxyl group increases polarity, reducing lipophilicity compared to the ethoxy analog. This may limit blood-brain barrier penetration but improve aqueous solubility . Applications: Used in synthesizing β-hydroxy-γ-amino acid derivatives, key intermediates in bioactive peptides .
- Synthesis : Similar Z-group protection strategies but requires careful oxidation/reduction steps to introduce the hydroxyl group.
Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate (CAS 1256633-23-4)
- Structural Differences : Methyl ester at the carboxylic acid terminus and an additional 2-ethoxy-2-oxoethyl substituent on the nitrogen.
- Functional Implications: The ester group renders it more hydrolytically labile than the carboxylic acid form, suitable for prodrug strategies.
4-({[4-(Benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]amino)butanoic Acid (CAS 1253527-98-8)
- Structural Differences : Features bulky aromatic substituents (4-benzyloxyphenyl and 4-fluorophenyl) on the nitrogen.
- Functional Implications: Enhanced steric hindrance may reduce enzymatic degradation, extending half-life in biological systems.
Ethyl 4-(N-(Benzyloxy)-4-((tert-butoxycarbonyl)amino)butanamido)butanoate
- Structural Differences: Incorporates a tert-butoxycarbonyl (Boc) group alongside the Z-protected amino and ethyl ester.
- Synthesis : Requires sequential deprotection (e.g., TFA treatment for Boc removal) and coupling steps, highlighting its role in multi-step peptide synthesis .
Comparative Data Table
Preparation Methods
General Synthetic Strategy
The compound 2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid is a protected amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino function and an ethoxy substituent on the butanoic acid backbone. The preparation generally involves:
- Protection of the amino group using benzyl chloroformate (Cbz-Cl).
- Introduction of the ethoxy group on the butanoic acid chain.
- Purification by chromatographic or recrystallization methods.
Synthesis of the Protected Amino Acid Backbone
The key intermediate, ethyl 2-(((benzyloxy)carbonyl)amino)-2-chloroacetate, is often synthesized as a precursor, which can then be elaborated to the target compound.
- Benzyl carbamate reacts with an appropriate α-halo ester (e.g., isopropyl 2-oxoacetate) under controlled conditions to yield the Cbz-protected chloroacetate intermediate.
- The reaction is carried out under inert atmosphere (nitrogen) to avoid moisture or oxygen interference.
- Purification is commonly done by column chromatography to isolate the pure intermediate.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Benzyl carbamate + isopropyl 2-oxoacetate | 73 | 2 steps, white solid obtained |
| 2 | Purification by column chromatography | - | Ensures >99% purity |
This intermediate is then converted to the α-hydroxy glycinate derivative by substitution reactions, often involving thionyl chloride (SOCl2) for chlorination followed by nucleophilic substitution to introduce the ethoxy group.
Protection of the Amino Group
The amino group is protected by reaction with benzyl chloroformate (Cbz-Cl) in alkaline media to form the benzyloxycarbonyl-protected amine.
- This reaction is typically performed in aqueous or organic solvents with a base to neutralize HCl formed.
- The reaction proceeds smoothly at ambient temperature or slightly elevated temperatures.
- The product is isolated by extraction and recrystallization.
Example from related compounds:
| Compound | Reagents/Conditions | Yield (%) | Purification |
|---|---|---|---|
| 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid | Benzyl chloroformate, alkaline medium | Not specified | Recrystallization from ethanol |
Purification Techniques
Purification of the final compound and intermediates is critical to achieve high purity suitable for further use.
- Column chromatography with silica gel is frequently used.
- Recrystallization from ethanol or ethyl acetate is common.
- Drying under vacuum and washing with solvents such as ethyl acetate or hydrochloric acid solutions are used to remove impurities.
Representative Experimental Procedure (Adapted from Literature)
- Charge a dry round-bottom flask with α-hydroxy glycinate intermediate under nitrogen atmosphere.
- Add dichloromethane to achieve a 0.5 M solution.
- Add thionyl chloride (2.5 equivalents) dropwise at room temperature.
- Stir for 6 hours, then concentrate under reduced pressure.
- Introduce ethanol or sodium ethoxide to substitute the chlorine with ethoxy group.
- Stir at reflux for 12-24 hours.
- Cool, filter precipitated solids, wash with ethyl acetate.
- Purify by column chromatography or recrystallization.
| Step | Yield (%) | Purity (ee or %) | Notes |
|---|---|---|---|
| Chlorination with SOCl2 | 67 | >99% ee | High enantiomeric excess |
| Ethoxy substitution and isolation | 70-80 | >98% purity | Verified by NMR and SFC |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: 1H and 13C NMR confirm the presence of benzyloxycarbonyl group, ethoxy substituent, and amino acid backbone.
- Supercritical Fluid Chromatography (SFC): Used to determine enantiomeric excess (>99% ee reported).
- High-Performance Liquid Chromatography (HPLC): Confirms purity >98%.
- Mass Spectrometry: Confirms molecular weight consistent with the target compound.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Benzyl carbamate, α-halo esters, ethanol |
| Protection reagent | Benzyl chloroformate (Cbz-Cl) |
| Solvents | Dichloromethane, 1,2-dichloroethane, ethanol |
| Atmosphere | Nitrogen |
| Temperature | Room temperature to reflux (~40-80°C) |
| Reaction time | 6 to 40 hours depending on step |
| Purification | Column chromatography, recrystallization |
| Typical yields | 67-80% per step |
| Purity | >98% by HPLC/SFC |
Research Findings and Notes
- The use of thionyl chloride enables efficient conversion of α-hydroxy glycinate to chlorinated intermediates, which are key for subsequent substitution.
- Protection with benzyl chloroformate is a standard and reliable method for amino group protection, ensuring stability during further synthetic steps.
- Reaction conditions under inert atmosphere and careful control of temperature and stoichiometry are critical for high yield and enantiomeric purity.
- The ethoxy substitution step can be optimized by varying solvent and temperature to improve yield and minimize side reactions.
- Analytical methods such as SFC and HPLC are essential to confirm enantiomeric excess and purity, which is crucial for pharmaceutical or biochemical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid, and how can purity be optimized during synthesis?
- Methodological Answer : The compound can be synthesized via a multi-step approach: (1) protection of the amino group using benzyloxycarbonyl (Cbz) chloride under basic conditions (e.g., NaHCO₃), (2) ethoxy group introduction at the 4-position via nucleophilic substitution or esterification, and (3) acid hydrolysis to yield the final butanoic acid derivative. Purity optimization requires column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water. Purity verification should use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Q. How should researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most reliable?
- Methodological Answer : Combine NMR (¹H and ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For NMR:
- ¹H NMR : Peaks at δ 7.3–7.4 ppm (Cbz aromatic protons), δ 4.1–4.3 ppm (ethoxy -OCH₂CH₃), and δ 1.2–1.4 ppm (ethoxy -CH₃).
- ¹³C NMR : Confirm carbonyl groups (Cbz carbamate at ~155 ppm, carboxylic acid at ~175 ppm). FT-IR should show N-H stretch (~3300 cm⁻¹) and C=O stretches (1700–1750 cm⁻¹). HRMS with ESI+ mode ensures molecular ion consistency .
Q. What are the critical storage conditions to maintain compound stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of the ethoxy group or Cbz carbamate. Desiccants (e.g., silica gel) must be used to avoid moisture-induced degradation. Stability tests via TLC or HPLC every 3–6 months are advised .
Advanced Research Questions
Q. How does the stereochemistry at the 2-position influence the compound’s reactivity or biological activity?
- Methodological Answer : Enantiomeric resolution (e.g., chiral HPLC with amylose-based columns) can isolate (R)- and (S)-isomers. Comparative studies using kinetic assays (e.g., enzyme inhibition) or molecular docking (PDB protein structures) reveal stereospecific interactions. For example, (S)-isomers may exhibit higher affinity for serine hydrolases due to spatial compatibility with active sites .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Systematic solubility profiling in solvents (DMSO, ethanol, aqueous buffers) at 25°C and 37°C using nephelometry or UV-Vis spectroscopy. Confounding factors (e.g., polymorphic forms) require PXRD analysis. If discrepancies persist, validate via collaborative inter-laboratory studies with standardized protocols .
Q. How can computational modeling predict the compound’s metabolic pathways or environmental fate?
- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives or metabolic sites. Density functional theory (DFT) calculations (B3LYP/6-31G*) identify electrophilic centers prone to hydrolysis or oxidation. Validate predictions with in vitro microsomal assays (human/rat liver microsomes) or soil/water biodegradation tests .
Q. What are the challenges in designing in vivo studies to assess the compound’s pharmacokinetics?
- Methodological Answer : Key challenges include (1) poor oral bioavailability due to carboxylic acid ionization (use pro-drug strategies like ethyl ester derivatization) and (2) plasma protein binding interference (equilibrium dialysis for free fraction measurement). Radiolabeled analogs (¹⁴C at the ethoxy group) enable tracking via liquid scintillation counting .
Methodological Notes
- Contradiction Handling : Cross-validate analytical data (e.g., GC vs. HPLC purity) using orthogonal methods and reference standards .
- Advanced Synthesis : For isotopic labeling (e.g., deuterated ethoxy groups), employ Pd/C-catalyzed hydrogenolysis to retain isotopic integrity during Cbz deprotection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
